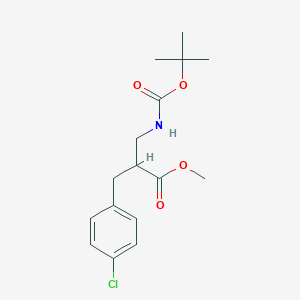
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups and the formation of esters. For instance, the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was achieved from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation with an overall yield of about 41% . Similarly, (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate was synthesized from L-cystine through esterification, amine protection, and thiol protection . These methods could potentially be adapted for the synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been studied to understand the influence of N-methylation and protection groups on peptide conformation. For example, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine revealed the conformation of the tert-butoxycarbonyl group and the orientation of phenyl rings, which are important for understanding the molecular interactions and stability . These insights into molecular conformation and structure are crucial for the design and synthesis of similar compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include methylation, protection of functional groups, acylation, reduction, and oxidation. The use of tert-butyl peroxybenzoate (TBPB) as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds is an example of a novel reaction that could be relevant for the methylation steps in the synthesis of similar compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, melting points, and stability of these compounds are influenced by the presence of protective groups and substituents on the aromatic rings. For example, the tert-butoxycarbonyl group is commonly used for its stability and ease of removal under acidic conditions, which is an important consideration in the synthesis and handling of such compounds .
Scientific Research Applications
Synthesis of Natural Product Intermediates : Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate is used as a key intermediate in the synthesis of biologically active compounds. For instance, it plays a role in the synthesis of derivatives of natural products like Biotin. Biotin is a water-soluble vitamin crucial in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Preparation of Amino Acid Derivatives : This compound is involved in the synthesis of various amino acid derivatives. For example, it has been used in the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which is essential in the synthesis of substituted amino propenoates and other related compounds (Baš et al., 2001).
Fluorescence and Molecular Structure Studies : It has been used in synthesizing compounds like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, to study their molecular structure and fluorescence properties. This type of research is crucial for understanding the behavior and applications of these compounds in various scientific fields (Memeo et al., 2014).
Neurochemical Research : The compound is also used in the enantioselective synthesis of neuroactive substances. For example, it has been utilized in synthesizing enantiomers of neuroexcitant compounds, providing insights into the structure-activity relationships of these neurochemically significant substances (Pajouhesh et al., 2000).
Crystallography and Molecular Conformation : In crystallography, the compound is used to study molecular conformations and intermolecular interactions. For instance, its derivatives have been analyzed to understand the conformation-stabilizing function of weak intermolecular bonding, which is significant in understanding the behavior of molecules in different states (Kozioł et al., 2001).
properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDPWQAZJLFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661465 | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate | |
CAS RN |
886366-43-4 | |
| Record name | Methyl 4-chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886366-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

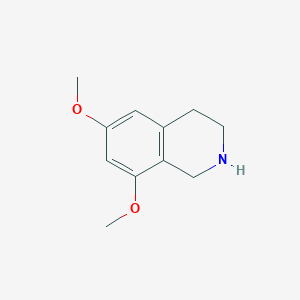

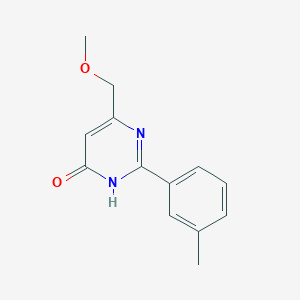





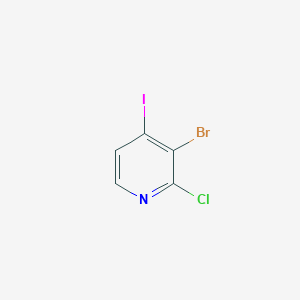


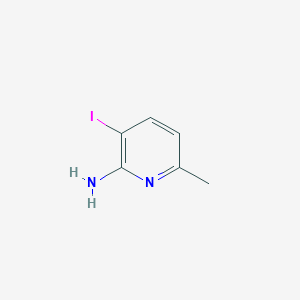

![2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B3030235.png)